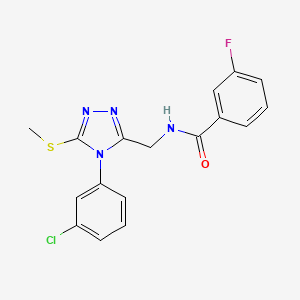

N-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-3-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

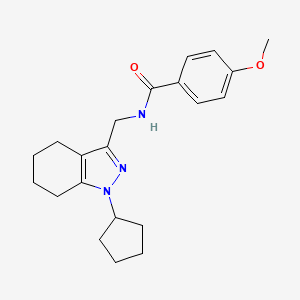

This compound is a complex organic molecule that contains several functional groups, including a triazole ring, a benzamide group, a methylthio group, and a fluorobenzene ring . These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.

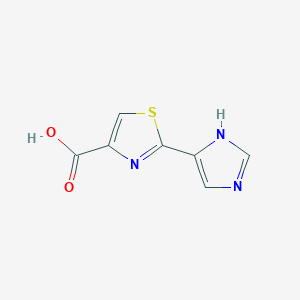

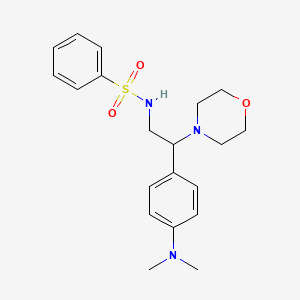

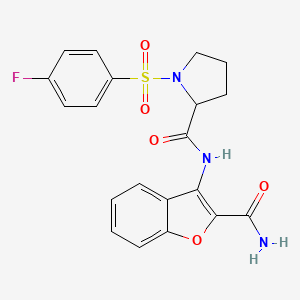

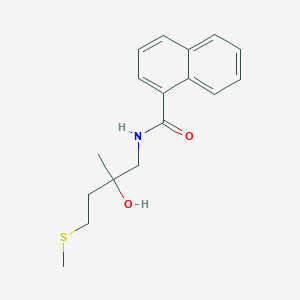

Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the compound’s molecular weight, the connectivity of its atoms, and its three-dimensional structure.Chemical Reactions Analysis

The chemical reactivity of a compound like this would likely be influenced by its functional groups. For example, the triazole ring might participate in click chemistry reactions, the amide group could be hydrolyzed under acidic or basic conditions, and the fluorine atom might be displaced in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by factors like its functional groups, its molecular weight, and its overall molecular structure . These properties could include its melting point, boiling point, solubility in various solvents, and its stability under various conditions.Scientific Research Applications

Antimicrobial Activity

Research has shown that fluorobenzamide derivatives, including those containing thiazole and thiazolidine rings, exhibit promising antimicrobial properties. These compounds have been synthesized and tested against a variety of Gram-positive and Gram-negative bacteria as well as fungi. The presence of a fluorine atom in the benzoyl group of these compounds enhances their antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Antiproliferative Activity

A study on novel phenothiazine-1,2,3-triazole analogues revealed moderate to good antiproliferative activity against various cancer cell lines, including stomach, oesophagus, prostate, breast, and liver cancer. A compound containing a 4-chlorophenyl moiety showed better activity against all cell lines tested than 5-fluorouracil, suggesting its potential in cancer treatment (Ma et al., 2017).

Structural Characterization and Crystal Engineering

The structural characterization of triazole derivatives is crucial for understanding their physical properties and reactivity. Studies involving single-crystal diffraction and X-ray characterization have provided insights into the molecular structure and potential π-hole tetrel bonding interactions, which are important for designing materials with specific properties (Ahmed et al., 2020).

Corrosion Inhibition

Triazole derivatives have also been studied for their corrosion inhibition properties. For example, the efficiency of a triazole derivative was assessed for protecting mild steel in acidic media, demonstrating significant inhibition efficiency. Such studies are important for developing new corrosion inhibitors for industrial applications (Lagrenée et al., 2002).

Antipathogenic Activity

Research into thiourea derivatives of benzamides, including those with fluorophenyl groups, has shown significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[[4-(3-chlorophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN4OS/c1-25-17-22-21-15(23(17)14-7-3-5-12(18)9-14)10-20-16(24)11-4-2-6-13(19)8-11/h2-9H,10H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWWXKIDZWTZTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(N1C2=CC(=CC=C2)Cl)CNC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2715083.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2715090.png)

![1,3-bis(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2715094.png)

![N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2715097.png)

![1-Methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-sulfonamide](/img/structure/B2715099.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2715102.png)